N-Cbz-9-azabicyclo[3.3.1]nonan-3-one
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Description
N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
N-Cbz-9-azabicyclo[3.3.1]nonan-3-one is a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds . The compound, along with other catalysts, forms a catalytic system that enables an efficient aerobic oxidation of a broad range of primary and secondary alcohols to the corresponding aldehydes and ketones .
Biochemical Pathways
The biochemical pathways affected by this compound involve the oxidation of alcohols to their corresponding carbonyl compounds . This process is part of the broader alcohol oxidation pathway, which plays a crucial role in various biological and chemical processes. The downstream effects of this pathway can vary widely depending on the specific alcohol and carbonyl compounds involved.
Result of Action
The primary result of the action of this compound is the efficient conversion of alcohols to their corresponding carbonyl compounds . This transformation has significant implications in both biological and chemical contexts, as it forms the basis for a variety of synthetic and metabolic processes.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s ability to catalyze the oxidation of alcohols is performed at room temperature with ambient air as the oxidant .
Properties
IUPAC Name |
benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15-9-13-7-4-8-14(10-15)17(13)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECCPMURUGQWAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571002 |
Source
|
Record name | Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146747-65-1 |
Source
|
Record name | Benzyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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